molecular formula C14H13NO4 B8351963 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetic acid

2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B8351963
M. Wt: 259.26 g/mol
InChI Key: DGLGGEPKVGGKQY-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 9 Step 2: To a solution of ethyl 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetate (1 eq, 3.38 mmol, 0.97 g) in water/EtOH (1:1, 20 mL) at 0° C. was added lithium hydroxide (10 eq, 33.8 mmol, 1.44 g). The reaction was then allowed to warm to room temperature and stirred for 2 hours. The reaction was then cooled to 0° C. and acidified with HCl 1M solution till pH=2. The resulting precipitate was filtered under reduced pressure to yield 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetic acid (2.56 mmol, 0.66 g, 76%) as a white solid.
Name
ethyl 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetate
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:21])[N:13]([CH2:15][C:16]([O:18]CC)=[O:17])[CH:14]=2)=[CH:5][CH:4]=1.[OH-].[Li+].Cl>O.CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:21])[N:13]([CH2:15][C:16]([OH:18])=[O:17])[CH:14]=2)=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 2-(5-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetate
Quantity
0.97 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=CC(N(C1)CC(=O)OCC)=O
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Li+]
Name
water EtOH
Quantity
20 mL
Type
solvent
Smiles
O.CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=CC(N(C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.56 mmol
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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